molecular formula C17H28ClN3O3 B2631453 N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396869-74-1

N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Cat. No. B2631453
CAS RN: 1396869-74-1
M. Wt: 357.88
InChI Key: OJWRKAQFXXMIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O3 and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of derivatives related to N-cyclohexyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride have been synthesized and evaluated for pharmacological activities, including antidepressant and antianxiety effects. These compounds were synthesized starting from 2-acetylfuran, undergoing a series of reactions including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. Their antidepressant activities were investigated using Porsolt’s behavioral despair test, and antianxiety activity was assessed by the plus maze method. Some compounds demonstrated significant reductions in immobility times and notable antianxiety activity (J. Kumar et al., 2017).

SAR and Urotensin-II Receptor Antagonism

Research into the structure-activity relationship (SAR) of 5-arylfuran-2-carboxamide derivatives bearing a specific piperazine group has shown these compounds to be potent urotensin-II receptor antagonists. The study identified a highly potent antagonist, highlighting its metabolic stability, low cytotoxicity, and favorable pharmacokinetic profile, indicating potential therapeutic applications (Chae Jo Lim et al., 2019).

CGRP Receptor Antagonism

The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist was facilitated by a convergent, stereoselective, and economical synthesis approach, demonstrating the chemical versatility and potential therapeutic applications of similar compounds in treating conditions mediated by the CGRP receptor (Reginald O. Cann et al., 2012).

PET Imaging and Serotonin Receptors

A cyclohexanecarboxamide derivative, closely related to the chemical structure , has been identified as a reversible, selective, and high-affinity antagonist of 5-HT1A receptors, demonstrating significant potential in PET imaging for neuropsychiatric disorders. This compound exhibited high brain uptake, slow clearance, and stability, underscoring the utility of similar molecules in diagnostic imaging (Gonzalo García et al., 2014).

Antibacterial Activity

Terazosin hydrochloride, a compound with structural similarities, was synthesized and tested for antibacterial activity against various bacterial strains. The study involved synthesizing derivatives, characterizing them through spectroscopic techniques, and evaluating their antibacterial efficacy, showcasing the potential of such compounds in antimicrobial applications (Anshul Kumar et al., 2021).

properties

IUPAC Name

N-cyclohexyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3.ClH/c21-15(16-7-4-12-23-16)13-19-8-10-20(11-9-19)17(22)18-14-5-2-1-3-6-14;/h4,7,12,14-15,21H,1-3,5-6,8-11,13H2,(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRKAQFXXMIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-4-[2-(furan-2-YL)-2-hydroxyethyl]piperazine-1-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.